Methyl 2-(2-aminoethyl)benzoate hydrochloride

Natural product synthesis Marine alkaloids Ortho-carboxyphenethylamide scaffold

Methyl 2-(2-aminoethyl)benzoate hydrochloride (CAS 1046758-68-2) is the hydrochloride salt of the ortho-substituted aminoethyl benzoic acid methyl ester, bearing the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. The free base (CAS 771581-77-2) has a calculated aqueous solubility of approximately 8.1 g/L at 25 °C and predicted logP values ranging from 1.44 to 1.67, indicating moderate lipophilicity.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 1046758-68-2
Cat. No. B1390762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-aminoethyl)benzoate hydrochloride
CAS1046758-68-2
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CCN.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-13-10(12)9-5-3-2-4-8(9)6-7-11;/h2-5H,6-7,11H2,1H3;1H
InChIKeyZHHVCHOHUPLRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-aminoethyl)benzoate Hydrochloride (CAS 1046758-68-2): Ortho-Positioned Aminoethyl Benzoate Ester for Differentiated Chemical Biology and Synthesis Procurement


Methyl 2-(2-aminoethyl)benzoate hydrochloride (CAS 1046758-68-2) is the hydrochloride salt of the ortho-substituted aminoethyl benzoic acid methyl ester, bearing the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . The free base (CAS 771581-77-2) has a calculated aqueous solubility of approximately 8.1 g/L at 25 °C and predicted logP values ranging from 1.44 to 1.67, indicating moderate lipophilicity . This compound belongs to the aminoethylbenzoate positional isomer series, where the 2-(2-aminoethyl) substituent occupies the ortho position relative to the methyl ester group—a regiochemical arrangement that fundamentally distinguishes it from its meta- (3-position) and para- (4-position) analogs in both synthetic utility and biological recognition profile [1].

Why Positional Isomerism and Salt Form Prevent Simple Substitution of Methyl 2-(2-aminoethyl)benzoate Hydrochloride in Research and Industrial Workflows


Aminoethyl benzoate esters are not interchangeable across positional isomers. The ortho arrangement in methyl 2-(2-aminoethyl)benzoate places the aminoethyl side chain adjacent to the ester carbonyl, enabling intramolecular interactions and chelation geometries that are sterically inaccessible to the meta and para isomers [1]. This regiochemistry is biosynthetically privileged: 2-(2-aminoethyl)benzoic acid constitutes the exclusive monomeric repeating unit in an entire family of marine natural products—the molleureas, mollecarbamates, and molledihydroisoquinolone—isolated from Didemnum molle, a scaffold not replicated by either the meta or para isomers [2]. Conversely, the meta-substituted scaffold (as in PRL-8-53, CAS 51352-87-5) has demonstrated human cognitive-enhancing pharmacology at low oral doses, while para-substituted aminoethyl benzoates share structural features with sodium-channel-targeting local anesthetics such as procaine [3]. These divergent biological trajectories, coupled with the practical solubility advantage conferred by the hydrochloride salt form over the poorly water-soluble free base, make blind substitution a source of irreproducible results and failed synthetic campaigns .

Differentiated Evidence for Methyl 2-(2-aminoethyl)benzoate Hydrochloride: Quantitative Comparator Data for Procurement Decision-Making


Ortho-Specific Natural Product Biosynthesis: 2-(2-Aminoethyl)benzoic Acid as the Exclusive Monomeric Unit in Molleurea-Class Marine Metabolites

The ortho isomer (2-substituted) is the sole positional isomer that serves as the biosynthetic building block for the molleurea, mollecarbamate, and molledihydroisoquinolone natural product families from the tunicate Didemnum molle. Issac et al. (2017) characterized eight new metabolites (mollecarbamates A–D, molleureas B–E) and one cyclic derivative (molledihydroisoquinolone), all composed of repeating o-carboxyphenethylamide units derived from 2-(2-aminoethyl)benzoic acid [1]. A total synthesis of molleureas A–C was subsequently reported by Bray et al. (2026), confirming the synthetic tractability of this ortho-specific scaffold [2]. Neither the meta-substituted isomer (methyl 3-(2-aminoethyl)benzoate, CAS 179003-00-0) nor the para-substituted isomer (methyl 4-(2-aminoethyl)benzoate, CAS 77265-67-9) has been reported to occur in, or give rise to, any known natural product class. This ortho-exclusive natural product lineage confers a unique procurement rationale for chemical biology programs investigating biomimetic amide/urea oligomer synthesis and marine alkaloid medicinal chemistry.

Natural product synthesis Marine alkaloids Ortho-carboxyphenethylamide scaffold

Patent Landscape Differentiation: Ortho Isomer Resides Outside the Dominant Meta-Substituted Aminoethyl Benzoate Patent Estate

U.S. Patent 3,870,715 (Hansl, 1975) explicitly claims a series of substituted aminoethyl meta benzoic acid esters, including the clinically studied nootropic PRL-8-53 (methyl 3-[2-(benzylmethylamino)ethyl]benzoate hydrochloride, CAS 51352-87-5) [1]. All exemplified compounds in the patent bear the aminoethyl substituent exclusively at the meta (3-) position. Methyl 2-(2-aminoethyl)benzoate hydrochloride, bearing the aminoethyl group at the ortho (2-) position, falls structurally outside the scope of this dominant patent family. This positional distinction provides a tangible freedom-to-operate advantage for research programs seeking to develop novel aminoethyl benzoate derivatives without entanglement in the meta-specific patent estate. The para isomer (CAS 56161-89-8 HCl) is likewise not covered by US 3,870,715 but has its own distinct patent literature associated with local anesthetic applications. Procurement of the ortho isomer therefore represents a strategically distinct IP position relative to the heavily patented meta-aminoethyl benzoate chemical space.

Freedom-to-operate Medicinal chemistry Intellectual property

Aqueous Solubility of Hydrochloride Salt vs. Free Base: Enabling Physiological Assay Compatibility

The free base form (methyl 2-(2-aminoethyl)benzoate, CAS 771581-77-2) exhibits a calculated aqueous solubility of approximately 8.1 g/L (8.1 mg/mL) at 25 °C as estimated by the ALOGPS model . The hydrochloride salt (CAS 1046758-68-2), by virtue of protonation of the primary amine (predicted pKa ~9.5 for the conjugate acid), is expected to exhibit substantially enhanced aqueous solubility—a well-established class-level behavior for hydrochloride salts of primary amine-containing benzoate esters [1]. Suppliers such as Bidepharm provide the hydrochloride salt at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses, enabling direct use in aqueous biological assay buffers without the co-solvent (e.g., DMSO) requirements often necessary for the free base . The free acid analog, 2-(2-aminoethyl)benzoic acid (CAS 757901-30-7), lacks the methyl ester and presents different hydrogen-bonding capacity (2 H-bond donors vs. 1 for the ester), further altering solubility and membrane permeability profiles compared to the methyl ester hydrochloride.

Formulation Biophysical assays Salt selection

Divergent Pharmacological Trajectories: Ortho Isomer Avoids Sodium Channel Activity Associated with Para-Aminoethyl Benzoate Local Anesthetics

Para-substituted aminoethyl benzoate esters share a core pharmacophore with clinically used local anesthetics. Procaine (4-aminobenzoic acid 2-diethylaminoethyl ester) inhibits voltage-gated sodium channels with an IC₅₀ of 60 μM, and also inhibits NMDA receptors (IC₅₀ 296 μM) and nicotinic acetylcholine receptors (IC₅₀ 45.5 μM), with a reported K_D of 1.7 μM for the 5-HT₃ receptor [1]. The para-aminoethyl benzoate scaffold (methyl 4-(2-aminoethyl)benzoate, CAS 77265-67-9) maintains this para-aminobenzoate ester architecture, raising a structural alert for sodium channel and related receptor activity that may complicate data interpretation in CNS-targeted screening campaigns [2]. The ortho-substitution pattern present in methyl 2-(2-aminoethyl)benzoate disrupts the linear para-aminobenzoate pharmacophore required for high-affinity sodium channel binding, as the aminoethyl group is positioned ortho to the ester rather than para. The meta-substituted aminoethyl benzoates, exemplified by PRL-8-53, exhibit a distinct pharmacological profile characterized by spasmolytic and cognition-enhancing activities without reported local anesthetic effects in human studies [3]. This positional pharmacology divergence enables researchers to select isomers based on desired—or undesired—biological activities.

Off-target profiling Local anesthetic liability Structural alert

PRL-8-53 Clinical Benchmark: Meta-Isomer Derivative Demonstrates Quantified Human Memory Enhancement, Contextualizing Ortho-Isomer Research Positioning

PRL-8-53 (methyl 3-[2-(benzylmethylamino)ethyl]benzoate hydrochloride, CAS 51352-87-5), a meta-substituted N-benzyl-N-methyl derivative of the aminoethyl benzoate scaffold, serves as the most extensively characterized clinical benchmark within this compound class. In a double-blind, placebo-controlled human study employing serial anticipation methodology, PRL-8-53 at low oral doses demonstrated statistically significant enhancement of verbal information retention (most P values < 0.01, some < 0.001) compared to placebo, with no significant changes in visual reaction time or motor control [1]. This clinical dataset establishes the meta-aminoethyl benzoate scaffold as capable of delivering measurable human cognitive pharmacology. The ortho isomer (methyl 2-(2-aminoethyl)benzoate) represents a structurally simpler, non-N-substituted primary amine scaffold that lacks the benzyl and methyl substituents present on PRL-8-53, positioning it as a more tractable starting point for systematic structure-activity relationship (SAR) studies exploring the contribution of N-substitution pattern and positional isomerism to biological activity. No equivalent human clinical data exist for the ortho isomer, underscoring both a data gap and a research opportunity for programs seeking to deconvolute scaffold-level pharmacological contributions.

Cognitive enhancement Nootropic Clinical benchmark

Procurement-Driven Application Scenarios for Methyl 2-(2-aminoethyl)benzoate Hydrochloride Based on Differentiated Evidence


Total Synthesis of Molleurea-Class Marine Natural Products and Ortho-Carboxyphenethylamide Oligomer Libraries

Research groups pursuing the total synthesis of molleureas A–C, mollecarbamates A–D, or molledihydroisoquinolone—as recently demonstrated by Bray et al. (2026)—require methyl 2-(2-aminoethyl)benzoate or its N-Boc-protected acid derivative as the essential ortho-substituted building block. The meta and para isomers cannot replicate the o-carboxyphenethylamide repeating unit that defines this natural product family. The hydrochloride salt form (CAS 1046758-68-2) provides the requisite aqueous handling properties for peptide-type coupling reactions and urea-forming steps with carbonyldiimidazole reagents described in the synthetic route [1]. Procurement at ≥97% purity with batch-specific QC (NMR, HPLC, GC) from suppliers such as Bidepharm ensures reproducibility in multi-step oligomer assembly sequences .

Freedom-to-Operate Medicinal Chemistry Programs Targeting Novel Aminoethyl Benzoate Derivatives Outside the Meta-Isomer Patent Estate

Industrial and academic medicinal chemistry groups seeking to develop novel aminoethyl benzoate-based chemical series with unencumbered IP can leverage the ortho isomer as a starting scaffold. As demonstrated by the patent analysis in Section 3, US 3,870,715 (Hansl, 1975) and its continuations exclusively claim meta-substituted aminoethyl benzoic acid esters, exemplified by PRL-8-53. The ortho substitution pattern creates a structurally and legally distinct chemical space for lead generation, scaffold hopping, and library synthesis [1]. The unsubstituted primary amine of methyl 2-(2-aminoethyl)benzoate further enables diverse N-functionalization strategies (acylation, reductive amination, sulfonylation) without the N-alkyl groups pre-installed on the meta-substituted PRL-8-53 scaffold.

Aqueous-Compatible Biochemical Screening and Biophysical Assay Development Requiring Salt-Form Solubility

Biochemical assay development teams requiring aminoethyl benzoate scaffolds for target engagement studies (enzyme inhibition, receptor binding, or fragment-based screening) benefit from the hydrochloride salt's enhanced aqueous solubility compared to the free base (calculated 8.1 g/L). The ortho isomer's distinct three-dimensional presentation of the aminoethyl group relative to the ester carbonyl—conferred by the 1,2-substitution pattern—offers unique chelation geometries and hydrogen-bonding networks for metal-dependent enzyme targets or receptor binding pockets that are stereoelectronically inaccessible to the meta and para isomers [1]. The compound's predicted blood-brain barrier permeability (SwissADME: BBB permeant = Yes for the free base scaffold) further supports its use in CNS-targeted screening cascades, while the absence of the para-aminobenzoate sodium-channel pharmacophore reduces confounding hits from local anesthetic activity .

Reference Standard for Positional Isomer Analytical Method Development and QC Batch Discrimination

Quality control and analytical development laboratories procuring aminoethyl benzoate esters for HPLC method validation, impurity profiling, or batch discrimination can utilize methyl 2-(2-aminoethyl)benzoate hydrochloride as a well-characterized ortho-isomer reference standard. The compound's distinct chromatographic retention time (driven by its logP of 1.44–1.67) relative to the meta isomer (logP 1.40–1.67) and para isomer (logP 0.97–2.48, salt-dependent) enables robust isomeric separation method development [1]. Supplier-provided batch QC documentation (NMR, HPLC, GC at ≥97% purity) supports its use as a certified reference material for analytical workflow qualification .

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